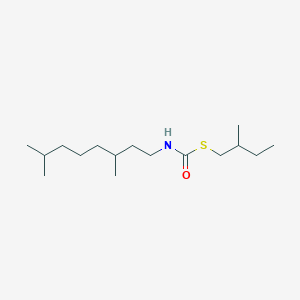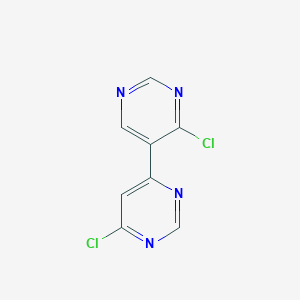![molecular formula C8H4Cl4 B14497414 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64726-09-6](/img/structure/B14497414.png)
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is a chemical compound characterized by its unique bicyclic structure. It consists of a bicyclo[4.2.0]octa-1,3,5-triene core with four chlorine atoms attached at the 7 and 8 positions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts, such as iron or aluminum chloride, can further enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Aplicaciones Científicas De Investigación
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The compound’s bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without chlorine substituents.
7,7-Dichlorobicyclo[4.2.0]octa-1,3,5-triene: A similar compound with only two chlorine atoms.
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene: A silicon-substituted analog.
Uniqueness
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64726-09-6 |
|---|---|
Fórmula molecular |
C8H4Cl4 |
Peso molecular |
241.9 g/mol |
Nombre IUPAC |
7,7,8,8-tetrachlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Cl4/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
Clave InChI |
HXQMKCPPKWSMCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C2(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


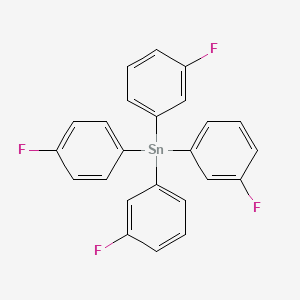
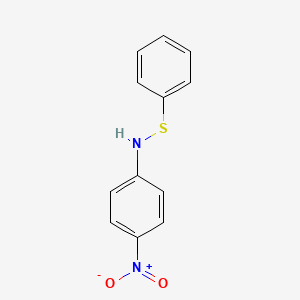
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
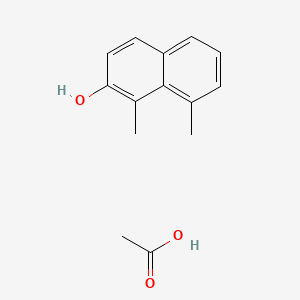



![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)


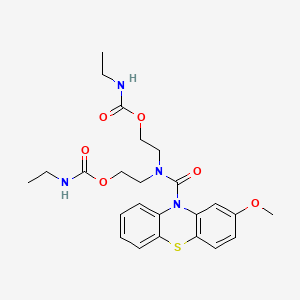
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
